molecular formula C9H15NO4 B1604485 (S)-1-Boc-4-Hydroxy-2-pyrrolidinone CAS No. 320343-58-6

(S)-1-Boc-4-Hydroxy-2-pyrrolidinone

Cat. No. B1604485
CAS RN: 320343-58-6
M. Wt: 201.22 g/mol
InChI Key: GUVYWSACSIYEDN-LURJTMIESA-N
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Description

(S)-1-Boc-4-Hydroxy-2-pyrrolidinone, also known as Boc-HOPO, is an organic compound commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Boc-HOPO is a chiral molecule, meaning it has two enantiomers that are mirror images of each other and have different chemical and physical properties. Boc-HOPO is a versatile chemical compound that has a wide range of applications in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Organic Synthesis Applications

(S)-1-Boc-4-hydroxy-2-pyrrolidinone serves as a key intermediate in the synthesis of complex organic molecules. For instance, it is employed in the preparation of N-Boc-2-tert-butyldimethylsiloxy-pyrrole, demonstrating a safe, reliable, and scalable process that highlights its utility in synthesizing pyrrole derivatives with potential applications in pharmaceuticals and agrochemicals (Tian, Rasmussen, & Wittenberger, 2002). Additionally, its use in the palladium iodide-catalyzed carbonylative approach to functionalized pyrrole derivatives showcases its role in facilitating novel synthesis pathways for pyrrole-based compounds, which are crucial in the development of new drugs and materials (Gabriele et al., 2012).

Pharmaceutical Research

In pharmaceutical research, (S)-1-Boc-4-hydroxy-2-pyrrolidinone's application extends to the synthesis of prolines and prolinols, which are significant in the creation of peptides, peptidomimetics, and natural product synthesis. The development of divergent asymmetric hydrogenation strategies for synthesizing Boc-protected 4-alkylprolinols and prolines from this compound underlines its versatility and efficiency in accessing a broad range of biologically active molecules (Del Valle & Goodman, 2003). This highlights the compound's crucial role in advancing medicinal chemistry and drug discovery efforts.

Material Science

(S)-1-Boc-4-hydroxy-2-pyrrolidinone finds application in material science, particularly in the synthesis of luminescent materials. Research into the synthesis, structures, and luminescent properties of phenol-pyridyl boron complexes demonstrates the compound's utility in creating novel luminescent materials with potential applications in optoelectronics and sensing technologies (Zhang et al., 2006). This underscores the importance of (S)-1-Boc-4-hydroxy-2-pyrrolidinone in the development of new materials with advanced functional properties.

Future Directions

For further details, consult relevant scientific papers and databases . Remember to verify safety information and consult experts in the field for future directions.

properties

IUPAC Name

tert-butyl (4S)-4-hydroxy-2-oxopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-5-6(11)4-7(10)12/h6,11H,4-5H2,1-3H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVYWSACSIYEDN-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](CC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649822
Record name tert-Butyl (4S)-4-hydroxy-2-oxopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Boc-4-Hydroxy-2-pyrrolidinone

CAS RN

320343-58-6
Record name tert-Butyl (4S)-4-hydroxy-2-oxopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 320343-58-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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